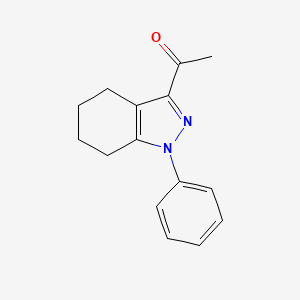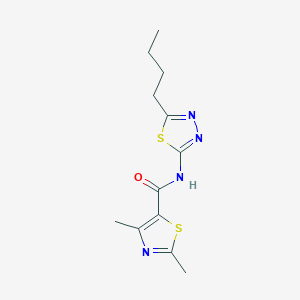![molecular formula C16H24N2O3S B5623982 N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B5623982.png)
N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide and its derivatives involves complex organic synthesis techniques. In a related study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhanced activity, indicating the importance of structural modifications in achieving desired biological activities (Sugimoto et al., 1990).
Molecular Structure Analysis The molecular structure and physicochemical properties of such compounds are critical for their biological activity. For instance, the structure-activity relationship (SAR) studies on various derivatives have shown that specific substitutions can dramatically influence their efficacy and selectivity towards target receptors or enzymes. Density functional theory (DFT) studies and x-ray single crystal diffraction analyses have been employed to understand the conformational preferences and electronic properties of similar compounds, providing insights into their interaction mechanisms with biological targets (Xiao et al., 2022).
Chemical Reactions and Properties These compounds undergo various chemical reactions that are essential for their biological functions. For example, iodinated benzamides have been synthesized and evaluated as potential anticholinesterase agents, demonstrating the critical role of halogenation in modulating biological activity. The presence of specific functional groups, such as the sulfonyl moiety, influences their reactivity and interaction with biological molecules (Efange et al., 1993).
Physical Properties Analysis The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. Such properties are crucial for their formulation and delivery in a pharmaceutical context. Studies on benzenesulfonamide compounds have utilized DFT and Hirshfeld surface analysis to elucidate the molecular electrostatic potential, leading molecular orbitals, and intermolecular interactions, which are vital for understanding their physical behavior (Xiao et al., 2022).
Chemical Properties Analysis The chemical properties, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are fundamental aspects that determine the utility of these compounds in various scientific and therapeutic applications. The synthesis and evaluation of derivatives, including the impact of substituents on their pharmacological profiles, highlight the significance of chemical properties in designing molecules with specific biological activities (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(2-methylsulfonylethyl)-4-(piperidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-22(20,21)12-9-17-16(19)15-7-5-14(6-8-15)13-18-10-3-2-4-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBNWTPHGBZDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfonyl)ethyl]-4-(1-piperidinylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)
![3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5623952.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5623960.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)
![N-benzyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5623966.png)
![[(3aS*,10aS*)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5623974.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)